molecular formula C8H4ClF2NO4 B13474126 2-Chloro-4-(difluoromethoxy)-5-nitrobenzaldehyde

2-Chloro-4-(difluoromethoxy)-5-nitrobenzaldehyde

Cat. No.: B13474126
M. Wt: 251.57 g/mol
InChI Key: DKSLXQRMLMBPIW-UHFFFAOYSA-N
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Description

2-Chloro-4-(difluoromethoxy)-5-nitrobenzaldehyde is an organic compound with the molecular formula C8H4ClF2NO4 It is a derivative of benzaldehyde, characterized by the presence of chloro, difluoromethoxy, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(difluoromethoxy)-5-nitrobenzaldehyde typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 2-Chloro-4-(difluoromethoxy)benzaldehyde, followed by oxidation to introduce the nitro group at the desired position. The reaction conditions often include the use of strong acids like sulfuric acid and nitric acid for nitration, and oxidizing agents such as potassium permanganate for oxidation .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(difluoromethoxy)-5-nitrobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-4-(difluoromethoxy)-5-nitrobenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(difluoromethoxy)-5-nitrobenzaldehyde is primarily determined by its functional groups. The nitro group can participate in redox reactions, while the aldehyde group can form Schiff bases with amines. These interactions can modulate biological pathways and molecular targets, making the compound useful in various biochemical applications .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H4ClF2NO4

Molecular Weight

251.57 g/mol

IUPAC Name

2-chloro-4-(difluoromethoxy)-5-nitrobenzaldehyde

InChI

InChI=1S/C8H4ClF2NO4/c9-5-2-7(16-8(10)11)6(12(14)15)1-4(5)3-13/h1-3,8H

InChI Key

DKSLXQRMLMBPIW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])OC(F)F)Cl)C=O

Origin of Product

United States

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